Cas no 13140-07-3 (Urea, N-(2-fluorophenyl)-N'-methyl-)
Urea, N-(2-fluorophenyl)-N'-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Urea, N-(2-fluorophenyl)-N'-methyl-
- 1-(2-fluorophenyl)-3-methylurea
- N-(2-fluorophenyl)-N'-methyl urea
- HMS2330P22
- Z55293757
- SMR000126430
- KCHHKGGVOQEHPF-UHFFFAOYSA-N
- N-(2-fluorophenyl)-N'-methylurea
- 13140-07-3
- MLS000541572
- MFCD02169783
- CS-0293976
- 0OI
- N-methyl-N'-o-fluorophenyl urea
- AKOS015994115
- MS-0039
- DTXSID10350306
- CHEMBL1303837
- SCHEMBL824564
-
- MDL: MFCD02169783
- Inchi: 1S/C8H9FN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
- InChI Key: KCHHKGGVOQEHPF-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1NC(NC)=O
Computed Properties
- Exact Mass: 168.06997
- Monoisotopic Mass: 168.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13
Urea, N-(2-fluorophenyl)-N'-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A191592-1g |
1-(2-Fluorophenyl)-3-methylurea |
13140-07-3 | 95+% | 1g |
$581.0 | 2024-04-24 | |
| A2B Chem LLC | AA41403-1mg |
Urea, N-(2-fluorophenyl)-N'-methyl- |
13140-07-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA41403-5mg |
Urea, N-(2-fluorophenyl)-N'-methyl- |
13140-07-3 | >90% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA41403-10mg |
Urea, N-(2-fluorophenyl)-N'-methyl- |
13140-07-3 | >90% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AA41403-500mg |
Urea, N-(2-fluorophenyl)-N'-methyl- |
13140-07-3 | >90% | 500mg |
$720.00 | 2024-04-20 | |
| abcr | AB346276-100 mg |
N-(2-Fluorophenyl)-N'-methylurea; . |
13140-07-3 | 100MG |
€208.80 | 2022-06-10 | ||
| abcr | AB346276-500 mg |
N-(2-Fluorophenyl)-N'-methylurea, 90%; . |
13140-07-3 | 90% | 500 mg |
€678.60 | 2023-07-19 | |
| abcr | AB346276-500mg |
N-(2-Fluorophenyl)-N'-methylurea, 90%; . |
13140-07-3 | 90% | 500mg |
€678.60 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364646-1g |
1-(2-Fluorophenyl)-3-methylurea |
13140-07-3 | 95+% | 1g |
¥5040.00 | 2024-08-09 | |
| Key Organics Ltd | MS-0039-1MG |
N-(2-fluorophenyl)-N’-methylurea |
13140-07-3 | >90% | 1mg |
£37.00 | 2025-02-09 |
Urea, N-(2-fluorophenyl)-N'-methyl- Suppliers
Urea, N-(2-fluorophenyl)-N'-methyl- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on Urea, N-(2-fluorophenyl)-N'-methyl-
Comprehensive Guide to Urea, N-(2-fluorophenyl)-N'-methyl- (CAS No. 13140-07-3): Properties, Applications, and Market Insights
Urea, N-(2-fluorophenyl)-N'-methyl- (CAS No. 13140-07-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated urea derivative is structurally characterized by a 2-fluorophenyl group attached to one nitrogen atom and a methyl group on the other nitrogen of the urea moiety. Its unique molecular architecture makes it a valuable intermediate in the synthesis of biologically active molecules.
The growing interest in fluorinated compounds in drug discovery has propelled research into Urea, N-(2-fluorophenyl)-N'-methyl-. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity of pharmaceutical compounds. This explains why researchers frequently search for "fluorophenyl urea derivatives" and "N-methyl urea applications" when exploring new drug candidates.
From a chemical perspective, Urea, N-(2-fluorophenyl)-N'-methyl- typically appears as a white to off-white crystalline powder with moderate solubility in common organic solvents. Its molecular weight and logP value make it particularly interesting for medicinal chemistry applications where balanced hydrophilicity and lipophilicity are required. The presence of both hydrogen bond donors and acceptors in its structure contributes to its potential as a scaffold for molecular recognition.
In pharmaceutical applications, this compound serves as a key building block for the development of kinase inhibitors and GPCR modulators. Recent publications have highlighted its utility in creating potential therapeutics for neurological disorders and metabolic diseases. The "urea derivatives in drug design" has become a trending search term among medicinal chemists, reflecting the growing importance of this chemical class.
The agrochemical industry has also shown interest in Urea, N-(2-fluorophenyl)-N'-methyl- as a precursor for novel pesticide formulations. Its structural features may contribute to the development of compounds with improved pest selectivity and environmental profiles. This aligns with current industry trends toward "green chemistry solutions" and "sustainable agrochemicals", which are hot topics in agricultural research.
From a synthetic chemistry standpoint, the preparation of Urea, N-(2-fluorophenyl)-N'-methyl- typically involves the reaction of 2-fluoroaniline with methyl isocyanate or related reagents. Process optimization for this compound often focuses on yield improvement and purity enhancement, addressing common search queries like "urea derivative synthesis optimization" and "purification methods for fluorinated compounds".
The global market for specialty urea derivatives has shown steady growth, driven by increasing R&D investments in both pharmaceutical and agricultural sectors. Market analysts note particular demand for compounds like Urea, N-(2-fluorophenyl)-N'-methyl- that serve as versatile intermediates. This correlates with search trends showing rising interest in "high-value chemical intermediates" and "custom synthesis services".
Quality control of Urea, N-(2-fluorophenyl)-N'-methyl- typically involves HPLC analysis, with particular attention to residual solvents and related substances. Analytical method development for such compounds frequently appears in scientific literature, responding to industry needs for "impurity profiling methods" and "HPLC method validation".
Storage and handling recommendations for Urea, N-(2-fluorophenyl)-N'-methyl- generally suggest protection from moisture and light, with stable performance at room temperature under proper conditions. These practical considerations often appear in search queries like "chemical storage best practices" and "handling fluorinated compounds".
Recent patent literature reveals ongoing innovation involving Urea, N-(2-fluorophenyl)-N'-methyl-, particularly in combination with other functional groups to create novel molecular entities. This has led to increased searches for "patented urea derivatives" and "intellectual property in fine chemicals", reflecting the commercial importance of such compounds.
Environmental and regulatory aspects of fluorinated organic compounds have become increasingly important, with researchers examining biodegradation pathways and ecological impacts. These concerns mirror search trends for "green chemistry metrics" and "environmental fate of fluorochemicals", indicating the industry's focus on sustainable development.
Future research directions for Urea, N-(2-fluorophenyl)-N'-methyl- may explore its potential in materials science applications, particularly in the development of specialty polymers or supramolecular systems. This aligns with growing interest in "functional materials design" and "molecular engineering" across scientific communities.
For researchers working with Urea, N-(2-fluorophenyl)-N'-methyl-, proper characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography (when possible) is essential. These analytical approaches respond to common search queries about "compound characterization techniques" and "structural confirmation methods".
The commercial availability of Urea, N-(2-fluorophenyl)-N'-methyl- from specialty chemical suppliers has improved in recent years, though custom synthesis remains an option for specific requirements. This market development corresponds with search patterns for "chemical sourcing strategies" and "bulk specialty chemicals".
In conclusion, Urea, N-(2-fluorophenyl)-N'-methyl- (CAS No. 13140-07-3) represents an important class of fluorinated urea derivatives with diverse applications in life sciences and material development. Its continued relevance is evidenced by persistent research interest and evolving market demands for specialized organic intermediates.
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